Cas no 2137579-23-6 (3-Bromo-2-fluoro-5,6-dimethylpyridine)

3-ブロモ-2-フルオロ-5,6-ジメチルピリジンは、ハロゲン化およびメチル基を有するピリジン誘導体であり、有機合成中間体として高い有用性を示します。特に、ブロモ基とフルオロ基の反応性の違いを利用した選択的官能基変換が可能で、医農薬品や機能性材料の合成において重要なビルディングブロックとなります。5位と6位のメチル基は立体障害を調整できるため、金属触媒反応における配向性制御にも寄与します。高純度品は結晶性が良く、保管安定性に優れる点も特徴です。

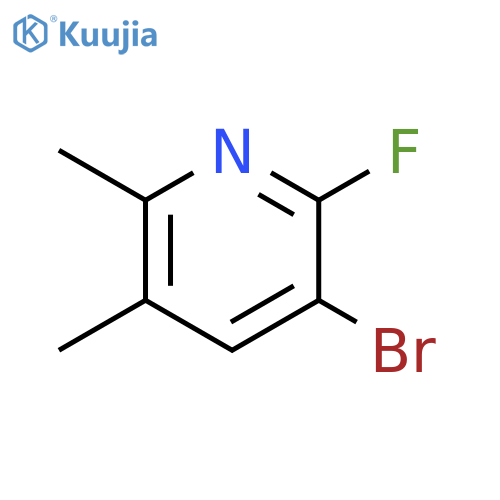

2137579-23-6 structure

商品名:3-Bromo-2-fluoro-5,6-dimethylpyridine

3-Bromo-2-fluoro-5,6-dimethylpyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 3-bromo-2-fluoro-5,6-dimethyl-

- 3-bromo-2-fluoro-5,6-dimethylpyridine

- F84081

- EN300-746231

- 2137579-23-6

- CS-0435150

- 3-Bromo-2-fluoro-5,6-dimethylpyridine

-

- インチ: 1S/C7H7BrFN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3

- InChIKey: RFBMMMSGQNTSQS-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC(C)=C(C)C=C1Br

計算された属性

- せいみつぶんしりょう: 202.97459g/mol

- どういたいしつりょう: 202.97459g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12.9Ų

3-Bromo-2-fluoro-5,6-dimethylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-746231-1.0g |

3-bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | 95.0% | 1.0g |

$1357.0 | 2025-03-11 | |

| Enamine | EN300-746231-5.0g |

3-bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | 95.0% | 5.0g |

$3935.0 | 2025-03-11 | |

| Enamine | EN300-746231-0.05g |

3-bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | 95.0% | 0.05g |

$315.0 | 2025-03-11 | |

| Enamine | EN300-746231-2.5g |

3-bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | 95.0% | 2.5g |

$2660.0 | 2025-03-11 | |

| Enamine | EN300-746231-10.0g |

3-bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | 95.0% | 10.0g |

$5837.0 | 2025-03-11 | |

| 1PlusChem | 1P024VFL-1g |

3-Bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | ≥98.0% | 1g |

$2033.00 | 2023-12-19 | |

| Aaron | AR024VNX-250mg |

3-Bromo-2-Fluoro-5,6-Dimethylpyridine |

2137579-23-6 | 98% | 250mg |

$588.00 | 2025-02-13 | |

| 1PlusChem | 1P024VFL-100mg |

3-Bromo-2-fluoro-5,6-dimethylpyridine |

2137579-23-6 | ≥98.0% | 100mg |

$728.00 | 2023-12-19 | |

| Aaron | AR024VNX-100mg |

3-Bromo-2-Fluoro-5,6-Dimethylpyridine |

2137579-23-6 | 98% | 100mg |

$411.00 | 2025-02-13 | |

| Aaron | AR024VNX-500mg |

3-Bromo-2-Fluoro-5,6-Dimethylpyridine |

2137579-23-6 | 98% | 500mg |

$925.00 | 2025-02-13 |

3-Bromo-2-fluoro-5,6-dimethylpyridine 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2137579-23-6 (3-Bromo-2-fluoro-5,6-dimethylpyridine) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量